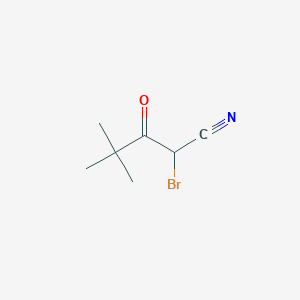

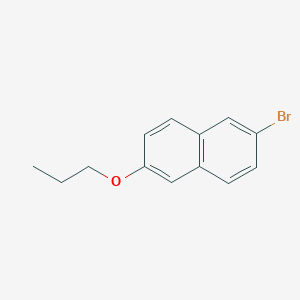

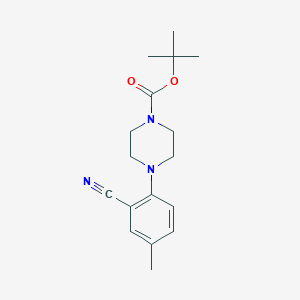

![molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3](/img/structure/B1279938.png)

Benzo[d]isoxazol-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[d]isoxazol-3-ylmethanamine” is an organic compound with the molecular formula C8H8N2O . It is used for research purposes .

Synthesis Analysis

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Chemical Reactions Analysis

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can undergo a variety of reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Aplicaciones Científicas De Investigación

BRD4 Bromodomain Inhibitors

Benzo[d]isoxazol-3-ylmethanamine has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . The BRD4 protein is associated with various diseases, including cancer and inflammation . The most potent inhibitor exhibited high binding affinity to BRD4 .

Anticancer Activities

A series of 2-allylbenzo[d]isoxazol-3(2H)-ones were synthesized using benzo[d]isoxazol-3(2H)-one, which is related to benzo[d]isoxazol-3-ylmethanamine . These compounds were evaluated for their antioxidant and anticancer activities .

Synthesis of Isoxazoles

Benzo[d]isoxazol-3-ylmethanamine is a type of isoxazole, a class of compounds that have been the subject of extensive research due to their synthetic availability, special chemical and biological properties, and widespread practical use . Isoxazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Biological Activity

Many isoxazoles, including benzo[d]isoxazol-3-ylmethanamine, possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Drug Discovery

Isoxazoles, including benzo[d]isoxazol-3-ylmethanamine, have been the subject of research in medicinal chemistry over the past decades . They have been used in the development of various drugs due to their wide range of biological activities .

Chemical Stability

Isoxazoles, including benzo[d]isoxazol-3-ylmethanamine, have high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Safety and Hazards

Direcciones Futuras

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential biological activities .

Mecanismo De Acción

Target of Action

Benzo[d]isoxazol-3-ylmethanamine, also known as 1,2-benzoxazol-3-ylmethanamine, primarily targets the Estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of the immune and central nervous systems, and the development and progression of cancer .

Mode of Action

It is known to interact with its target, the estrogen receptor beta . The interaction between the compound and its target may result in changes that affect the function of the receptor, potentially influencing the processes in which the receptor is involved .

Biochemical Pathways

Given its target, it can be inferred that it may influence pathways related to the function of the estrogen receptor beta . These could include pathways involved in cell growth, differentiation, and apoptosis, among others .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Given its target, it can be inferred that it may influence processes such as cell growth, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

Propiedades

IUPAC Name |

1,2-benzoxazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPJEUXBRLCEDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ylmethanamine | |

CAS RN |

155204-08-3 |

Source

|

| Record name | 1,2-benzoxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

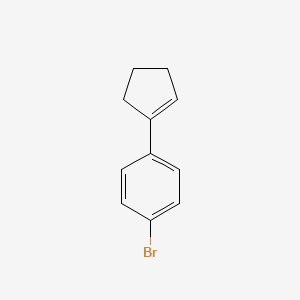

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)